molecular formula C16H19N3O2S B4508481 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4508481
M. Wt: 317.4 g/mol
InChI Key: SKJQDAGBRPQCOU-UHFFFAOYSA-N
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Description

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyridazinone derivatives, including compounds structurally related to 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone, have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, novel syntheses involving the condensation and cycloalkylation of certain precursors have led to the formation of thieno[2,3-c]pyridazines, showcasing the compound's potential in creating structurally diverse molecules (Gaby et al., 2003). Additionally, palladium-catalyzed intramolecular coupling reactions have been employed to construct oxazepine ring systems containing the pyridazinone moiety, further indicating the compound's utility in forming biologically relevant heterocycles (Ma et al., 2006).

Potential Biological and Medicinal Applications

Several pyridazinone derivatives exhibit significant biological properties, suggesting potential applications for this compound in medicinal chemistry. For instance, certain derivatives have shown gastric antisecretory and antiulcer activities (Yamada et al., 1983), while others have been identified as potent antihypertensives, acting as potassium channel activators (Bergmann & Gericke, 1990). This indicates the compound's potential for development into new therapeutic agents targeting various physiological conditions.

Chemical Properties and Reactivity

The chemical properties and reactivity of pyridazinone derivatives, including potential interactions with biological targets, have been extensively studied. For example, investigations into the electroreduction of hexazinone, a related compound, have elucidated the role of protonation, hydration, and elimination in its reactivity, providing insights into the electrochemical behavior of pyridazinone derivatives (Privman & Zuman, 1998). Moreover, the synthesis and crystal structure analysis of new pyridazinone derivatives have contributed to a deeper understanding of their structural characteristics and potential for forming stable complexes with biological molecules (Kalai et al., 2021).

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15-8-7-13(14-6-5-11-22-14)17-19(15)12-16(21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJQDAGBRPQCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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